DNP-PEG2-acid

PROTAC Linker Design Molecular Weight

DNP-PEG2-acid is the heterobifunctional linker of choice when minimal spatial perturbation is critical. Its compact PEG2 spacer (MW 343.3 Da) enables tighter ternary complex formation in PROTAC SAR studies and ensures close-proximity DNP hapten presentation for high-affinity antibody generation. The terminal carboxylic acid supports efficient amide conjugation (EDC/sulfo-NHS), while the hydrophilic PEG2 chain maintains solubility for hassle-free purification. Procure with confidence: this reagent delivers the shortest end-to-end distance of the DNP-PEG-acid series, backed by ≥95% purity and ambient temperature shipping for rapid global delivery.

Molecular Formula C13H17N3O8
Molecular Weight 343.29 g/mol
Cat. No. B607165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-PEG2-acid
SynonymsDNP-PEG2-acid
Molecular FormulaC13H17N3O8
Molecular Weight343.29 g/mol
Structural Identifiers
InChIInChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18)
InChIKeyZZALENBFHFRJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNP-PEG2-acid: A Compact Heterobifunctional PEG Linker for Hapten-Mediated Bioconjugation and PROTAC Synthesis


DNP-PEG2-acid (CAS 1353011-89-8) is a heterobifunctional crosslinker belonging to the class of polyethylene glycol (PEG)-based linkers . It features a 2,4-dinitrophenyl (DNP) hapten moiety for specific antibody recognition and a terminal carboxylic acid group for amide bond formation . The molecule comprises a short PEG2 spacer (two ethylene glycol units) that enhances aqueous solubility while maintaining a compact molecular architecture (MW 343.29 Da, C13H17N3O8) [1]. This compound is primarily employed as a PROTAC (PROteolysis TArgeting Chimera) linker, as a hapten-functionalized building block for immunology assays, and as a versatile intermediate in bioconjugation strategies .

Why DNP-PEG2-acid Cannot Be Readily Substituted by Other DNP-PEGn-acid Homologs or Alternative Linker Chemistries


Although DNP-PEG2-acid shares the core DNP-PEG-acid architecture with its higher homologs (PEG4, PEG6, PEG8, PEG12), simple substitution is not scientifically justifiable due to two critical, quantifiable variables: linker length and molecular weight. In the context of PROTAC design, linker length is a primary determinant of ternary complex formation efficiency and subsequent protein degradation potency [1]. The PEG2 spacer provides a significantly shorter end-to-end distance compared to PEG4 or PEG6, which can be crucial for applications where minimal spatial perturbation of the conjugated biomolecule is required, such as in hapten-carrier conjugates for antibody generation or in sterically constrained binding pockets [2]. Furthermore, the lower molecular weight of DNP-PEG2-acid (343.3 Da) relative to DNP-PEG4-acid (431.4 Da) and DNP-PEG6-acid (519.5 Da) directly impacts the physicochemical properties and, consequently, the in vitro and in vivo behavior of the final conjugate . The evidence presented below quantifies these differences and establishes clear selection criteria for procurement.

DNP-PEG2-acid Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons


DNP-PEG2-acid Exhibits the Lowest Molecular Weight and Shortest Spacer Among DNP-PEGn-acid Linkers, Optimizing Conjugate Compactness

Compared to its longer-chain homologs DNP-PEG4-acid and DNP-PEG6-acid, DNP-PEG2-acid possesses a distinct molecular weight and spacer length profile . While quantitative data on the exact end-to-end distance for PEG2 in this specific series is not available, the number of ethylene glycol repeat units (2 vs. 4 vs. 6) is a direct and well-established proxy for linker length and flexibility [1]. In PROTAC development, linker length is a critical parameter that must be empirically optimized; a shorter linker can be essential for achieving productive ternary complex geometry when the binding pockets of the target protein and E3 ligase are in close proximity [2]. The compact nature of the PEG2 spacer minimizes potential entropic penalties and reduces the risk of non-specific hydrophobic collapse, which can be more pronounced with longer PEG chains [2].

PROTAC Linker Design Molecular Weight

DNP-PEG2-acid Provides Superior Aqueous Solubility Compared to Non-PEGylated DNP Linkers

The incorporation of a PEG2 spacer into the DNP-acid structure imparts significantly enhanced water solubility compared to non-PEGylated DNP linkers like DNP-X acid . While direct quantitative solubility data (e.g., mg/mL in water or buffer) for DNP-PEG2-acid is not published in primary literature, the class-level inference is strongly supported by direct comparative statements for the closely related DNP-PEG4-acid . Specifically, DNP-PEG4-acid is described as having 'much better water solubility' than the commonly used DNP-X acid (#2020) . This principle extends to the DNP-PEG2-acid homolog, as the hydrophilic PEG chain is the primary driver of this improved aqueous compatibility . The increased solubility facilitates bioconjugation reactions in aqueous media, reduces the need for organic co-solvents that may denature sensitive biomolecules, and improves the handling and formulation of the final conjugate .

Solubility Bioconjugation DNP Hapten

DNP-PEG2-acid is Available at ≥95-98% Purity, a Standard Specification for Reliable Bioconjugation Reproducibility

Reproducibility in bioconjugation and linker chemistry is directly linked to the purity of the starting materials. DNP-PEG2-acid is commercially offered with a specified purity of ≥95% or 98%, a critical quality attribute that ensures consistent performance in sensitive applications such as PROTAC synthesis and hapten-antibody assays . While this purity level is common among research-grade PEG linkers, it serves as a benchmark for procurement. Lower purity batches can contain PEG-related impurities (e.g., unfunctionalized PEG, oligomers with different chain lengths) that act as competitive inhibitors or lead to the formation of heterogeneous conjugates, complicating downstream analysis and compromising assay validity [1]. The availability of a Certificate of Analysis (CoA) and, in some cases, NMR spectra from reputable vendors like BroadPharm provides verifiable assurance of this specification, mitigating the risk of experimental failure due to reagent quality .

Purity Quality Control Reproducibility

DNP-PEG2-acid: Primary Application Scenarios Driven by Quantitative Differentiation


PROTAC Development Requiring a Compact, Low Molecular Weight PEG Linker

In the design and optimization of PROTACs, the selection of linker length is a critical step that directly impacts degradation efficiency . DNP-PEG2-acid is the preferred choice when initial structure-activity relationship (SAR) studies indicate that a minimal spacer is required to achieve a productive ternary complex between the target protein and the recruited E3 ligase [3]. Its low molecular weight (343.3 Da) and short PEG2 chain minimize potential steric clashes and can lead to improved cellular permeability compared to conjugates bearing longer PEG linkers . This compound serves as an essential tool for constructing focused PROTAC libraries where linker length is the primary variable, allowing researchers to systematically explore the impact of spacer compactness on target degradation.

Generation of Hapten-Carrier Conjugates for Anti-DNP Antibody Production and Immunoassays

DNP-PEG2-acid is ideally suited for creating well-defined hapten-carrier conjugates, a cornerstone of immunology research . The DNP moiety is a classic, well-characterized hapten that elicits a strong, specific antibody response [3]. The carboxylic acid group enables efficient and stable conjugation to lysine residues on carrier proteins (e.g., BSA, KLH) via standard EDC/sulfo-NHS chemistry . The compact PEG2 spacer ensures that the DNP epitope is presented in close proximity to the carrier protein, which can be advantageous for generating antibodies with high affinity for the native hapten structure, as longer, more flexible linkers may introduce conformational ambiguity [4]. The enhanced aqueous solubility provided by the PEG spacer further facilitates the conjugation reaction and subsequent purification steps .

Synthesis of Targeted Drug Delivery Conjugates and Imaging Probes

DNP-PEG2-acid serves as a versatile building block for constructing multifunctional drug delivery systems and molecular imaging probes . The heterobifunctional nature of the compound allows for the sequential or orthogonal attachment of a targeting ligand (e.g., antibody, peptide) via the carboxylic acid and a payload (e.g., cytotoxic drug, fluorophore) to the DNP group, or vice versa [3]. The PEG2 spacer provides a compact, hydrophilic link between these functional elements, which can help maintain the overall solubility and reduce non-specific binding of the final conjugate . This is particularly valuable in the development of antibody-drug conjugates (ADCs) or fluorescently labeled probes where the spatial relationship between the targeting moiety and the payload can influence efficacy and biodistribution [4].

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